molecular formula C12H13NO2 B1595204 3-(1H-indol-3-yl)butanoic acid CAS No. 3569-20-8

3-(1H-indol-3-yl)butanoic acid

Cat. No. B1595204
CAS RN: 3569-20-8
M. Wt: 203.24 g/mol
InChI Key: IKTJMKYSKNYTJM-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)butanoic acid, also known as Indole-3-butyric acid (IBA), is a plant hormone in the auxin family . It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants .


Synthesis Analysis

The synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives has been reported in the literature . The process involves a one-pot synthesis in ionic liquid .


Molecular Structure Analysis

The molecular formula of 3-(1H-indol-3-yl)butanoic acid is C12H13NO2 . The molecular weight is 203.24 . The structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position .


Chemical Reactions Analysis

As a plant hormone, IBA is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants . It is also used in plant tissue culture to initiate root formation in vitro in a procedure called micropropagation .


Physical And Chemical Properties Analysis

3-(1H-indol-3-yl)butanoic acid is a white to light-yellow crystalline solid . It melts at 125 °C in atmospheric pressure and decomposes before boiling . The density of the compound is 1.252 g/cm3 .

Scientific Research Applications

Plant Tissue Culture and Micropropagation

3-(1H-indol-3-yl)butanoic acid, commonly known as Indole-3-butyric acid (IBA), is widely used in plant tissue culture to initiate root formation in vitro during a process called micropropagation. This technique involves using small samples of plants, known as explants, to induce the growth of differentiated or undifferentiated cells .

Auxin-Family Plant Hormone

IBA functions as an auxin-family plant hormone (phytohormone) and is considered a precursor of indole-3-acetic acid (IAA), the most abundant auxin naturally occurring in plants. IAA is responsible for generating the majority of auxin effects in intact plants and is known for its potency .

Biological and Clinical Applications

Derivatives of indole, including IBA, have diverse biological and clinical applications due to their pharmacological activity. These derivatives are produced by the degradation of tryptophan in higher plants and have been summarized for their importance in various pharmacological activities .

Cancer Treatment and Microbial Inhibition

Indole derivatives, both natural and synthetic, have been increasingly studied for their application as biologically active compounds in treating cancer cells and inhibiting microbes. They show various biologically vital properties that are beneficial for different types of disorders in the human body .

Antiviral Properties

A compound structurally related to 3-(1H-indol-3-yl)butanoic acid was isolated from an acid fungal strain and showed significant protection against H1N1 virus-induced cytopathic effects, highlighting the potential antiviral properties of indole derivatives .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

3-(1H-indol-3-yl)butanoic acid, also known as indole-3-butyric acid (IBA), is a member of the auxin family of plant hormones . It primarily targets multiple receptors in plants and binds with high affinity . It has been found to interact with Beta-2-microglobulin, T-cell receptor alpha chain C region, T-cell receptor beta-1 chain C region, and Aromatic-amino-acid aminotransferase .

Mode of Action

The compound interacts with its targets, leading to a variety of biological responses. It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and basic auxin natively occurring and functioning in plants . IAA generates the majority of auxin effects in intact plants, making it the most potent native auxin .

Biochemical Pathways

The biochemical pathways affected by 3-(1H-indol-3-yl)butanoic acid are primarily related to plant growth and development. As a precursor to IAA, it plays a crucial role in the auxin signaling pathway . This pathway is essential for various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism.

Pharmacokinetics

As a plant hormone, it is likely to be synthesized in plant tissues where it is needed and degraded after it has fulfilled its function .

Result of Action

The action of 3-(1H-indol-3-yl)butanoic acid results in a wide range of effects at the molecular and cellular levels. These include promoting cell division and elongation, influencing tissue differentiation, and regulating gene expression .

Action Environment

The action, efficacy, and stability of 3-(1H-indol-3-yl)butanoic acid can be influenced by various environmental factors. For instance, light, temperature, and pH can affect the synthesis, degradation, and activity of auxins . Therefore, these factors should be considered when studying the effects of this compound.

properties

IUPAC Name

3-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTJMKYSKNYTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297929
Record name 3-(1H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)butanoic acid

CAS RN

3569-20-8
Record name 3569-20-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(1H-Indol-3-yl)-butanal (130 mg, 0.690 mmol) was dissolved in tert-butyl alcohol (27 mL) and 2-methyl-2-butene (4.7 mL) and subsequently was stirred for 10 min. To this solution was added an aqueous solution (4.7 mL) of NaClO2 (75 mg, 0.83 mmol) and NaH2PO4 (115 mg, 0.830 mmol) in one portion. The reaction mixture was stirred at room temperature for 12 h. The organics were removed by concentrating in vacuo. The residue was diluted with 10 mL of H2O, and adjusted to a neutral pH with 1M HCl. Extraction with EtOAc (3×10 mL), drying over Na2SO4, and concentration in vacuo provided 3-(1H-indol-3-yl)-butanoic acid. TMS-diazomethane was added dropwise to a solution of the crude 3-(1H-indol-3-yl)-butanoic acid in methanol (7 mL) until a yellow color persisted. The residual TMS-diazomethane was quenched by the dropwise addition of acetic acid until the yellow color disappeared. The reaction was then treated with an excess of saturated aqueous sodium bicarbonate, extracted with Et2O (3×20 ml), dried over Na2SO4 and purified by silica gel chromatography (20:80 EtOAc/hexanes to provide (R)-3-(1H-indol-3-yl)-butyric acid methyl ester. [α]D=−7.6 (c=1.0 benzene); reported rotation for (S)-3-(1H-indol-3-yl)-butyric acid methyl ester [α]D=+10.9 (c=2.12, benzene).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4
Quantity
115 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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